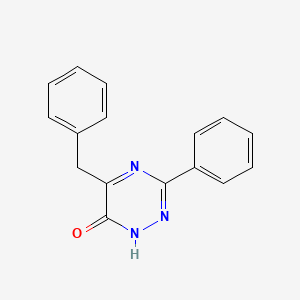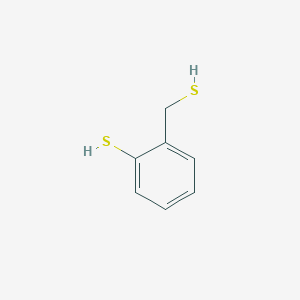![molecular formula C10H14N2 B8654581 2-[1-(pyridin-3-yl)cyclopropyl]ethan-1-amine](/img/structure/B8654581.png)
2-[1-(pyridin-3-yl)cyclopropyl]ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(pyridin-3-yl)cyclopropyl]ethan-1-amine: is an organic compound that features a cyclopropyl ring attached to a pyridine ring, with an ethylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3-pyridylcyclopropane with ethylamine under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction environments can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-[1-(pyridin-3-yl)cyclopropyl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The ethylamine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and other electrophiles can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce different amine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 2-[1-(pyridin-3-yl)cyclopropyl]ethan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for probing biological systems .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific pathways .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and structural properties make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of 2-[1-(pyridin-3-yl)cyclopropyl]ethan-1-amine involves its interaction with specific molecular targets. The ethylamine group can form hydrogen bonds with biological molecules, while the cyclopropyl and pyridine rings provide structural stability and facilitate binding to target sites. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- 1-(Pyridin-3-yl)cyclopropylmethanamine
- (1-Pyridin-3-yl-cyclopropyl)-acetic acid
- 1-(Pyridin-3-yl)cyclopropylmethanol
Comparison: The cyclopropyl ring provides additional rigidity, making it a valuable scaffold for the design of new molecules with specific properties .
Eigenschaften
Molekularformel |
C10H14N2 |
|---|---|
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
2-(1-pyridin-3-ylcyclopropyl)ethanamine |
InChI |
InChI=1S/C10H14N2/c11-6-5-10(3-4-10)9-2-1-7-12-8-9/h1-2,7-8H,3-6,11H2 |
InChI-Schlüssel |
HBIIJAIGWUOIGD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(CCN)C2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-Iodophenyl)propan-2-yl]formamide](/img/structure/B8654511.png)



![2-thieno[3,2-b]pyridin-5-ylethanol](/img/structure/B8654544.png)








